molecular formula C13H13NO5 B2501145 methyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate CAS No. 858741-81-8

methyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B2501145
CAS No.: 858741-81-8
M. Wt: 263.249
InChI Key: RWPNBGVQEDAQDL-UHFFFAOYSA-N
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Description

Methyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its unique structure, which includes a formyl group, two methoxy groups, and a carboxylate ester group attached to the indole ring

Scientific Research Applications

Methyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is labeled with the GHS07 pictogram and has hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-formyl-1H-indole-6-carboxylate
  • Methyl 3-formyl-1H-indole-4-carboxylate
  • Methyl 3-formyl-1H-indole-2-carboxylate

Uniqueness

Methyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate is unique due to the presence of two methoxy groups at positions 4 and 6 of the indole ring. These methoxy groups can significantly influence the compound’s chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

methyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-17-7-4-9-11(10(5-7)18-2)8(6-15)12(14-9)13(16)19-3/h4-6,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPNBGVQEDAQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=C(N2)C(=O)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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